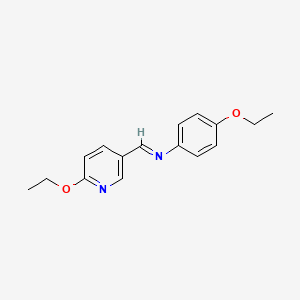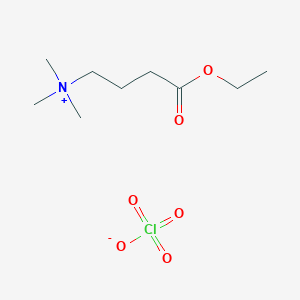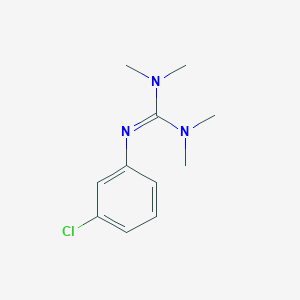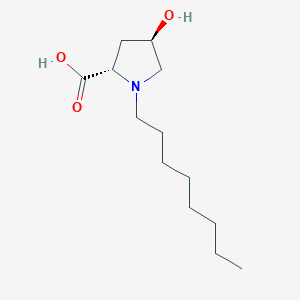![molecular formula C22H14ClNO2 B14346138 2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione CAS No. 90422-00-7](/img/structure/B14346138.png)
2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione typically involves the condensation of 4-chlorobenzaldehyde with 2-phenylindene-1,3-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The reaction mixture is then cooled, and the resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted indene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: Research has explored the compound’s potential as a bioactive agent with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Z)-(4-Bromophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione: Similar structure with a bromine atom instead of chlorine.
2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione: Similar structure with a methyl group instead of chlorine.
2-[(Z)-(4-Nitrophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione: Similar structure with a nitro group instead of chlorine.
Uniqueness
The uniqueness of 2-[(Z)-(4-Chlorophenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione lies in its specific chemical structure, which imparts distinct physicochemical properties and biological activities. The presence of the chlorine atom in the 4-position of the phenyl ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
90422-00-7 |
|---|---|
Fórmula molecular |
C22H14ClNO2 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
2-[C-(4-chlorophenyl)-N-phenylcarbonimidoyl]indene-1,3-dione |
InChI |
InChI=1S/C22H14ClNO2/c23-15-12-10-14(11-13-15)20(24-16-6-2-1-3-7-16)19-21(25)17-8-4-5-9-18(17)22(19)26/h1-13,19H |
Clave InChI |
NUTNAQPGOWNRBG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)
![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)


![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)





![3-[(E)-(Methylimino)methyl]-1-oxo-2-phenylquinoxalin-1-ium-4(1H)-olate](/img/structure/B14346124.png)


